2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group is known for its high electronegativity and lipophilicity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
2-(4-aminophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide: The amino group can significantly alter the compound’s reactivity and biological activity.
2-(4-nitrophenyl)-N-[3-(methyl)phenyl]propanamide: The methyl group is less electronegative than the trifluoromethyl group, leading to different chemical and physical properties.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide makes it unique. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties make the compound particularly interesting for applications in drug development and materials science.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-10(11-5-7-14(8-6-11)21(23)24)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-10H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVMOMTZUCOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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